N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.: 303103-18-6
VCID: VC15665953
InChI: InChI=1S/C31H26BrN5O3S/c1-39-28-18-23(12-17-27(28)40-20-22-8-4-2-5-9-22)19-33-34-29(38)21-41-31-36-35-30(24-13-15-25(32)16-14-24)37(31)26-10-6-3-7-11-26/h2-19H,20-21H2,1H3,(H,34,38)/b33-19+
SMILES:
Molecular Formula: C31H26BrN5O3S
Molecular Weight: 628.5 g/mol

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

CAS No.: 303103-18-6

Cat. No.: VC15665953

Molecular Formula: C31H26BrN5O3S

Molecular Weight: 628.5 g/mol

* For research use only. Not for human or veterinary use.

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide - 303103-18-6

Specification

CAS No. 303103-18-6
Molecular Formula C31H26BrN5O3S
Molecular Weight 628.5 g/mol
IUPAC Name 2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C31H26BrN5O3S/c1-39-28-18-23(12-17-27(28)40-20-22-8-4-2-5-9-22)19-33-34-29(38)21-41-31-36-35-30(24-13-15-25(32)16-14-24)37(31)26-10-6-3-7-11-26/h2-19H,20-21H2,1H3,(H,34,38)/b33-19+
Standard InChI Key OKWZLOKXIBDOSS-HNSNBQBZSA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br)OCC5=CC=CC=C5
Canonical SMILES COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br)OCC5=CC=CC=C5

Introduction

N'-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C31H26BrN5O3S. This compound is part of a broader class of hydrazides and triazoles, which are known for their diverse biological activities and applications in pharmaceuticals and materials science.

Synthesis and Characterization

The synthesis of such compounds typically involves multi-step reactions, including the formation of the triazole ring and the introduction of the bromophenyl and phenyl groups. Characterization methods would likely include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure.

Synthesis Steps:

  • Triazole Formation: This might involve a click reaction or a similar method to form the triazole ring.

  • Introduction of Substituents: Bromophenyl and phenyl groups are added through appropriate coupling reactions.

  • Acetohydrazide Formation: The final step involves attaching the acetohydrazide moiety.

Biological Activity and Potential Applications

While specific biological activity data for this compound is not available, compounds with similar structures often exhibit anti-inflammatory, antimicrobial, or anticancer properties. The presence of a triazole ring and aromatic systems suggests potential interactions with biological targets.

Potential Applications:

  • Pharmaceuticals: As a potential lead compound for drug development due to its complex structure.

  • Materials Science: The aromatic rings and heterocyclic systems could be useful in materials with specific optical or electrical properties.

Safety and Handling

Given the complexity and potential reactivity of this compound, handling should be done with caution. Safety data sheets would typically provide information on toxicity, skin irritation, and other hazards.

Safety Information:

  • Toxicity: Specific toxicity data is not available, but compounds with similar structures may pose risks.

  • Skin Irritation: Potential for skin irritation due to the presence of reactive functional groups.

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